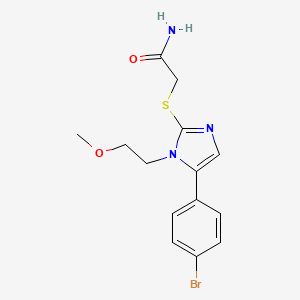

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetamide

Description

2-((5-(4-Bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic imidazole-based acetamide derivative featuring a 4-bromophenyl group at the 5-position of the imidazole ring, a 2-methoxyethyl substituent at the 1-position, and a thioacetamide linker.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3O2S/c1-20-7-6-18-12(10-2-4-11(15)5-3-10)8-17-14(18)21-9-13(16)19/h2-5,8H,6-7,9H2,1H3,(H2,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFZESRDZLMATK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CN=C1SCC(=O)N)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetamide , with the IUPAC name 2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanylacetamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H22BrN3O2S

- Molecular Weight : 412.35 g/mol

- CAS Number : 1206997-17-2

- Purity : Typically around 95% .

The biological activity of this compound is believed to stem from several mechanisms:

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against various Gram-positive and Gram-negative bacteria. The thiazole and imidazole moieties are known to contribute significantly to these effects by disrupting bacterial cell wall synthesis and function .

- Anticancer Activity : Research indicates that derivatives of imidazole can exhibit anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines (e.g., MCF7). The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .

- Enzyme Inhibition : Compounds like this one may act as enzyme inhibitors, affecting pathways critical for tumor growth or bacterial survival. For example, they may inhibit key enzymes involved in metabolic processes or signal transduction pathways .

Antimicrobial Testing

A study assessing the antimicrobial activity of related compounds revealed that certain derivatives demonstrated significant inhibition against both bacterial and fungal strains. The testing utilized methods such as the turbidimetric method for bacteria and the agar diffusion method for fungi.

| Compound | Activity Against | Method Used | Results |

|---|---|---|---|

| d1 | Gram-positive | Turbidimetric | Effective at 25 µg/mL |

| d6 | MCF7 Cancer Cells | SRB Assay | IC50 = 15 µM |

| d7 | Fungal Strains | Agar Diffusion | Zone of inhibition = 12 mm |

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in clinical settings:

- Breast Cancer Treatment : A clinical trial involving imidazole-based compounds showed a significant reduction in tumor size in patients with advanced breast cancer, highlighting the potential for these compounds in therapeutic applications .

- Infection Control : In vitro studies demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its utility in treating infections that are difficult to manage with conventional antibiotics .

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) moiety undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modulating electronic properties and biological activity.

Reaction Conditions :

-

Oxidizing Agent : 30% H₂O₂ in acetic acid–methanol (1:1 v/v)

-

Temperature : Room temperature or 60°C

Example :

Mechanism :

-

Electrophilic attack of peroxide on sulfur, forming a sulfoxide intermediate.

-

Further oxidation (if excess H₂O₂ is used) yields sulfone derivatives.

Hydrolysis of the Acetamide Group

The acetamide group can hydrolyze under acidic or basic conditions to form carboxylic acid derivatives.

Reaction Conditions :

Example :

Key Observations :

-

Hydrolysis is slower in neutral conditions but accelerates with strong acids/bases.

-

The reaction preserves the imidazole and bromophenyl groups .

Nucleophilic Aromatic Substitution (Bromophenyl Group)

The bromine atom on the phenyl ring participates in palladium-catalyzed cross-coupling reactions, enabling functionalization.

Example :

Functionalization of the Methoxyethyl Group

The methoxyethyl side chain can undergo demethylation or ether cleavage.

Reaction Conditions :

Products :

-

Demethylation yields a hydroxyl group.

-

Ether cleavage produces ethylene glycol derivatives.

Substitution at the Sulfur Atom

The thioether sulfur participates in alkylation or nucleophilic substitution reactions.

Reaction Conditions :

Example :

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems via intramolecular cyclization.

Reaction Conditions :

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:

Key Structural and Functional Insights:

Halogen Effects :

- Bromine (4-Bromophenyl) : Enhances binding affinity via hydrophobic interactions and electron-withdrawing effects. Compounds with bromine (e.g., Compound 21 , Compound 26 ) are often prioritized for anticancer and enzyme inhibition studies.

- Chlorine/Fluorine : Smaller halogens (Cl, F) improve solubility but may reduce target affinity compared to bromine. For example, the 4-chlorophenyl analog in has a lower molecular weight (365.26 vs. ~494 for brominated analogs) .

Substituent Impact: 2-Methoxyethyl Group: Present in the target compound and ’s analog, this group likely enhances solubility and metabolic stability compared to non-polar substituents (e.g., methyl or aryl groups) . Thioacetamide Linker: A common feature in cytotoxic and enzyme-inhibiting compounds (e.g., ), this moiety facilitates hydrogen bonding and sulfur-mediated interactions with biological targets .

Biological Activity Trends: Cytotoxicity: Imidazole derivatives with bulky aryl groups (e.g., benzothiazole in ) exhibit potent antiproliferative effects (IC₅₀ ~15 µg/mL) .

Synthetic Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.